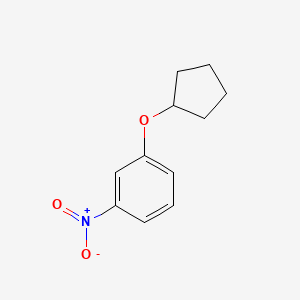

1-(Cyclopentyloxy)-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

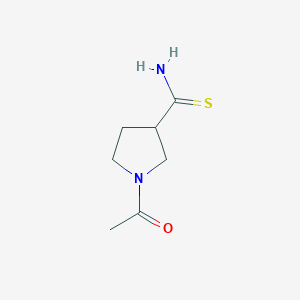

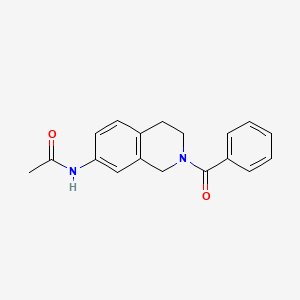

1-(Cyclopentyloxy)-3-nitrobenzene, or CPONB, is a synthetic compound with a wide range of applications in scientific research. It is a nitrobenzene derivative containing a cyclopentyloxy substituent at the para position of the aromatic ring. CPONB has been widely studied for its biochemical and physiological effects, and has been found to have a wide range of applications in laboratory experiments.

Scientific Research Applications

Insights into the Photophysics and Photochemistry of Nitrobenzene

Nitrobenzene exhibits complex photophysics and photochemistry, with studies highlighting the decay paths following UV absorption. The lack of fluorescence and phosphorescence emissions is attributed to accessible conical intersections and intersystem crossing regions. Notably, strong coupling between specific excited states contributes to the high triplet quantum yield. Furthermore, research has documented singlet-triplet crossing regions leading to the production of radical species and the formation of epoxide ring structures. A mechanism for the photoisomerization of the nitro group into the nitrite group, crucial in the photodegradation of nitrobenzene, has also been proposed, underlining the rich photophysical properties of this compound (Giussani & Worth, 2017).

Fe0 Reduction of Nitrobenzene in Synthetic Wastewater

Nitrobenzene, a significant environmental pollutant, poses challenges in degradation. Research has explored a chemical reduction pretreatment using zerovalent iron (Fe0) to convert nitrobenzene to aniline in synthetic wastewater. This process, studied in both batch and continuous flow reactors, underscores the potential of Fe0 in treating industrial wastewater streams. The investigation into the adsorption of aniline on Fe0 and the formation of corrosion products during the process sheds light on the practical aspects and efficiency of this reduction method (Mantha, Taylor, Biswas, & Bewtra, 2001).

Catalytic Electrochemical Degradation of Nitrobenzene

The electrochemical degradation of nitrobenzene has been studied, highlighting the influence of catalysts like Fe2+, Cu2+, and UVA light. The degradation pathways involve the formation of aromatic products and carboxylic acids, with the interaction between these products and catalysts significantly affecting the degradation process. This research offers insights into the mechanisms and effectiveness of different catalyst combinations in the electrochemical treatment of nitrobenzene, paving the way for improved depollution strategies (Brillas et al., 2004).

Properties

IUPAC Name |

1-cyclopentyloxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMMJEGTDAVYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)

![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)

![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2685418.png)

![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2685427.png)